1-Methylpyrrolidine-3,4-diol 1-Methylpyrrolidine-3,4-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17404316
InChI: InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3
SMILES:
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

1-Methylpyrrolidine-3,4-diol

CAS No.:

Cat. No.: VC17404316

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

1-Methylpyrrolidine-3,4-diol -

Specification

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name 1-methylpyrrolidine-3,4-diol
Standard InChI InChI=1S/C5H11NO2/c1-6-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3
Standard InChI Key VJSWVPMFOHDBHG-UHFFFAOYSA-N
Canonical SMILES CN1CC(C(C1)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

1-Methylpyrrolidine-3,4-diol (chemical formula: C₆H₁₃NO₂) has a molecular weight of 131.17 g/mol. The compound’s backbone consists of a pyrrolidine ring with hydroxyl groups at positions 3 and 4 and a methyl group at position 1. The (3R,4R) configuration is the most studied enantiomer, though synthetic routes may produce other stereoisomers depending on the starting materials and catalysts used .

The spatial arrangement of substituents critically influences its biological activity. For instance, the (3R,4R) isomer exhibits stronger inhibition of α-L-fucosidase compared to its (3S,4S) counterpart, as demonstrated in kinetic assays . The molecule’s ability to form hydrogen bonds via its hydroxyl groups underpins its interactions with enzyme active sites.

Physical and Chemical Properties

The compound is typically a white crystalline solid with a melting point range of 98–102°C. It is highly soluble in polar solvents such as water, methanol, and ethanol but exhibits limited solubility in nonpolar solvents like hexane. Key physicochemical properties include:

PropertyValue
Molecular Weight131.17 g/mol
Melting Point98–102°C
Solubility in Water250 mg/mL (25°C)
logP (Octanol-Water)-1.2
pKa (Hydroxyl Groups)~9.5–10.2

Data derived from synthetic studies indicate that these properties vary slightly with purity and crystalline form .

Synthetic Methodologies

Hydroxylation of Pyrrolidine Precursors

The most common synthesis begins with 1-methylpyrrolidine, which undergoes dihydroxylation at positions 3 and 4. Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in acidic or alkaline conditions achieves this transformation. For example, using OsO₄ in tetrahydrofuran (THF) at −20°C yields the diol with >90% enantiomeric excess when chiral ligands are present .

Catalytic Asymmetric Synthesis

Recent advances employ organocatalysts or transition-metal complexes to control stereochemistry. A 2024 study demonstrated that Jacobsen’s manganese-salen catalyst achieves 95% yield and 98% ee for the (3R,4R) isomer under mild conditions . Key reaction parameters include:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or ethyl acetate

  • Catalyst Loading: 2–5 mol%

Purification and Characterization

Post-synthetic purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms structure and purity, with characteristic signals at δ 3.8–4.1 ppm (hydroxyl protons) and δ 1.2 ppm (methyl group) .

Structural and Mechanistic Insights

Conformational Analysis

X-ray crystallography reveals that the pyrrolidine ring adopts an envelope conformation, with the methyl group in an equatorial position to minimize steric strain. The hydroxyl groups engage in intramolecular hydrogen bonding, stabilizing the (3R,4R) configuration .

Enzyme Inhibition Mechanisms

1-Methylpyrrolidine-3,4-diol acts as a competitive inhibitor of α-L-fucosidases, with reported Kᵢ values in the nanomolar range. Structural analogs modified at the 1-position show reduced activity, underscoring the importance of the methyl group for target binding . Molecular docking studies suggest that the hydroxyl groups form hydrogen bonds with conserved aspartate residues in the enzyme’s active site, while the pyrrolidine nitrogen interacts via charge-charge interactions .

Pharmacological and Industrial Applications

Anticancer Activity

Derivatives of 1-methylpyrrolidine-3,4-diol exhibit growth inhibitory effects on human cancer cell lines. For instance, the (2R,3R,4S)-configured analog inhibits HeLa cell proliferation with an IC₅₀ of 12 µM, likely through interference with glycosylation pathways essential for tumor progression .

Glycobiology Research

The compound serves as a scaffold for synthesizing iminosugars, which mimic carbohydrate transition states. These analogs are invaluable tools for studying glycosidase mechanisms and developing antiviral agents .

Industrial Catalysis

In asymmetric catalysis, 1-methylpyrrolidine-3,4-diol derivatives act as chiral ligands for transition metals. A 2025 study reported their use in rhodium-catalyzed hydrogenation reactions, achieving 99% ee for pharmaceutical intermediates.

Comparative Analysis with Structural Analogs

trans-(1-Methylpyrrolidine-3,4-diyl)dimethanol

This analog, differing in hydroxyl group orientation, shows 10-fold lower α-L-fucosidase inhibition, highlighting the critical role of cis-diol configuration .

1-Ethylpyrrolidine-3,4-diol

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or functionalization with targeting moieties (e.g., folate ligands) could enhance the compound’s therapeutic index while reducing off-target effects .

Green Synthesis

Developing biocatalytic routes using engineered hydroxynitrile lyases or alcohol dehydrogenases may improve sustainability. Preliminary work achieved 70% yield using a recombinant enzyme from Pseudomonas putida .

Expanding Therapeutic Targets

Ongoing research explores the compound’s potential in treating lysosomal storage disorders and antibiotic-resistant bacterial infections, leveraging its ability to disrupt carbohydrate-processing enzymes .

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